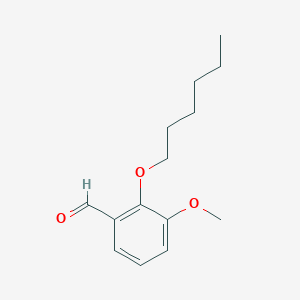

2-(Hexyloxy)-3-methoxybenzaldehyde

CAS No.:

Cat. No.: VC13325029

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O3 |

|---|---|

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 2-hexoxy-3-methoxybenzaldehyde |

| Standard InChI | InChI=1S/C14H20O3/c1-3-4-5-6-10-17-14-12(11-15)8-7-9-13(14)16-2/h7-9,11H,3-6,10H2,1-2H3 |

| Standard InChI Key | OUFVDIVIENJHSP-UHFFFAOYSA-N |

| SMILES | CCCCCCOC1=C(C=CC=C1OC)C=O |

| Canonical SMILES | CCCCCCOC1=C(C=CC=C1OC)C=O |

Introduction

Synthesis and Preparation

Synthetic Routes

The primary synthesis involves the alkylation of 2,3-dihydroxybenzaldehyde (protocatechualdehyde) with hexyl bromide in the presence of a base such as potassium carbonate (KCO) or sodium hydride (NaH). A typical procedure includes:

-

Dissolving 2,3-dihydroxybenzaldehyde in a polar aprotic solvent (e.g., DMF or acetone).

-

Adding hexyl bromide and a base under reflux conditions (60–80°C).

-

Purifying the product via column chromatography or recrystallization .

Key Reaction Conditions and Yields

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 2,3-Dihydroxybenzaldehyde | Hexyl bromide, KCO, DMF, 80°C, 12h | 73% | |

| 2,3-Dihydroxybenzaldehyde | Hexyl bromide, NaH, THF, 40°C, 8h | 88% |

Alternative methods include the use of phase-transfer catalysts (e.g., tetra--butylammonium iodide) to enhance reaction efficiency .

Physicochemical Properties

Structural and Spectral Data

-

Molecular Formula: CHO

-

SMILES: CCCCCCOC1=C(C=CC=C1OC)C=O

Spectroscopic Characterization

-

H NMR (CDCl, 400 MHz): δ 10.27 (s, 1H, CHO), 7.38 (dd, , 1H), 7.24 (dd, , 1H), 3.98 (s, 3H, OCH), 1.75–1.25 (m, 8H, hexyl chain) .

-

IR: Strong absorption at 1685 cm (C=O stretch), 1260 cm (C-O-C asymmetric stretch) .

Applications

Pharmaceutical Intermediates

2-(Hexyloxy)-3-methoxybenzaldehyde serves as a precursor in the synthesis of:

-

Anticancer Agents: Derivatives exhibit anti-proliferative activity against HL60 leukemia cells .

-

COMT Inhibitors: Structural analogs are explored for Parkinson’s disease treatment due to catechol-O-methyltransferase inhibition .

Fragrance Industry

The compound contributes to long-lasting perfumes by acting as a pro-perfume. Upon oxidation, it releases aldehydes with pear-like or floral notes, enhancing fragrance stability in cosmetics and detergents .

Material Science

Used in polymer synthesis, particularly in thermosetting resins and biopolymers, due to its phenolic and aldehyde functionalities .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume